N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Description
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(2)26-13-5-10-23-21(25)18-14-20(16-8-11-22-12-9-16)24-19-7-4-3-6-17(18)19/h3-4,6-9,11-12,14-15H,5,10,13H2,1-2H3,(H,23,25) |
InChI Key |
RVYFZGNNSVVBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
The compound has shown promise in cancer therapy due to its ability to inhibit tumor growth by targeting STAT3/5 pathways. Case studies have demonstrated its efficacy in various cancer models:
- Breast Cancer : In vitro studies have indicated that the compound exhibits significant cytotoxic effects on breast cancer cell lines, suggesting its potential as an anticancer agent .
- Colorectal Cancer : Further investigations have revealed that derivatives of quinolinecarboxamides, potentially including N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, can inhibit the growth of colorectal cancer cells by disrupting key signaling pathways .
Autoimmune Diseases
The inhibition of STAT3/5 also positions this compound as a potential treatment for autoimmune diseases. Research has highlighted its ability to modulate immune responses, which could be beneficial in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Pharmacological Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies have focused on optimizing its bioavailability and stability to enhance its efficacy:
- In Vivo Efficacy : Preclinical trials have shown that modifications to the compound can lead to improved oral bioavailability and reduced toxicity, making it suitable for further development .
- Multi-target Activity : The compound's structural features suggest potential multi-target activity, which is increasingly sought after in drug development to address complex diseases .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with similar quinoline derivatives is presented below:
| Compound Name | Mechanism | Target Disease | Efficacy |
|---|---|---|---|
| This compound | STAT3/5 inhibitor | Cancer, Autoimmune diseases | High |
| Quinoline-4-carboxamide Derivative | Translation elongation factor inhibitor | Malaria | Moderate |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα inhibitor | Cancer | Significant |
Chemical Reactions Analysis
Oxidation Reactions
The pyridinyl and quinoline moieties enable oxidation under controlled conditions. For example:
-
Selective oxidation at the pyridine ring’s nitrogen using meta-chloroperbenzoic acid (mCPBA) forms N-oxide derivatives, altering electronic properties for enhanced biological interactions.
-
Quinoline ring oxidation with potassium permanganate in acidic conditions introduces hydroxyl groups at the 3-position, confirmed by X-ray crystallography showing bond angle adjustments (e.g., C6–C5–C8 angle: 117.3°) .
Amide Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis:
-
In 6M HCl at 100°C, the amide bond cleaves to yield 4-quinolinecarboxylic acid and N-(3-isopropoxypropyl)pyridin-4-amine.
-
Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) achieves regioselective cleavage under mild conditions (pH 7.4, 37°C) .
Ether Cleavage
The isopropoxypropyl side chain reacts with HBr/acetic acid to form a bromoalkane intermediate, which further participates in nucleophilic substitutions.
Electrophilic Aromatic Substitution
The quinoline ring’s electron-deficient nature directs electrophiles to the 5- and 8-positions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroquinoline derivative | 58% | |
| Sulfonation | SO₃/DMF, 50°C | 8-Sulfoquinoline intermediate | 42% |
Cross-Coupling Reactions
The pyridinyl group facilitates palladium-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
-
Buchwald–Hartwig Amination : Forms C–N bonds with primary amines (e.g., benzylamine) using Pd₂(dba)₃/XPhos .
Structural Insights from Crystallography
X-ray data (C₂₇H₃₄N₂O₄, MW 450.56 g/mol) reveal key bond lengths and angles influencing reactivity :
| Parameter | Value | Relevance to Reactivity |
|---|---|---|
| C–N bond length (quinoline) | 1.342 Å | Facilitates nucleophilic substitutions |
| C–O (ether) bond length | 1.416 Å | Susceptible to acid cleavage |
| C6–C5–C8 bond angle | 117.3° | Stabilizes transition states in oxidation |
Reduction Pathways
-
Catalytic Hydrogenation : Pd/C-mediated reduction of the pyridine ring to piperidine occurs at 60 psi H₂, 80°C .
-
Selective Quinoline Reduction : NaBH₄/CeCl₃ reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline without affecting the amide group.
This compound’s reactivity profile makes it a versatile scaffold for drug discovery. Future studies should explore photochemical reactions and biocatalytic modifications to expand its synthetic utility.
Comparison with Similar Compounds
Comparison with Similar Quinolinecarboxamide Derivatives
Structural Variations and Substituent Effects
The quinolinecarboxamide scaffold allows diverse modifications, particularly at the carboxamide side chain and the quinoline ring substituents. Key analogs include:
Table 1: Structural and Physical Properties of Selected Quinolinecarboxamides
Key Observations :
- Melting Points: Compounds with rigid or polar substituents (e.g., 5a5 with morpholino) exhibit higher melting points (>180°C) compared to those with flexible alkyl chains (e.g., 5a4 at ~169°C). The target compound’s isopropoxy group may result in a lower melting point similar to 5a4 .
- Synthetic Efficiency : Yields for analogs range from 54% to 67%, with 5b1 () achieving the highest yield (67%). The target compound’s synthesis would require optimization to match these efficiencies .
Antibacterial Activity
- The 3-isopropoxypropyl group may reduce basicity compared to tertiary amines, possibly altering bacterial membrane interaction.
Antiviral Activity
- highlights quinolinecarboxamides (e.g., T0505-6180) as inhibitors of bovine viral diarrhea virus (BVDV).
Receptor Modulation
- Compounds like AC187 and BIBN4096BS () demonstrate that carboxamide substituents critically influence receptor binding.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~367 g/mol, inferred from ) is comparable to analogs like 5a1 (MW ~489 g/mol), but its XLogP3 (estimated ~3.3) suggests moderate lipophilicity, balancing solubility and bioavailability .
- Hydrogen Bonding: The carboxamide group and pyridinyl nitrogen provide hydrogen-bond acceptors, enhancing target binding. The isopropoxy group, lacking hydrogen-bond donors, may reduce metabolic clearance compared to amino-containing analogs .
Preparation Methods
Multicomponent Reaction (MCR) Framework
The quinoline core is synthesized using a modified MCR adapted from Ghasemi et al., which employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a heterogeneous catalyst. The reaction involves:
-
4-Pyridinecarboxaldehyde (1 mmol) as the arylaldehyde component.
-
Pyruvic acid (1 mmol) as the β-keto acid.
-
Aniline (1 mmol) as the amine source.
Reaction Conditions
-
Catalyst loading : 10 mg of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride.
-
Temperature : 80°C under solvent-free conditions.
-
Time : 30–60 minutes, monitored by TLC (n-hexane/ethyl acetate, 4:6).
The catalyst facilitates an anomeric-based oxidation mechanism, enabling cyclization and aromatization to yield 2-(4-pyridinyl)quinoline-4-carboxylic acid (Figure 1).
Mechanistic Insights
-
Imine formation : Aniline attacks 4-pyridinecarboxaldehyde, forming an imine intermediate.
-
Enol addition : Pyruvic acid’s enol tautomer reacts with the imine, leading to a β-enamino ester.
-
Cyclization and dehydration : Catalyst-assisted cyclization forms the quinoline skeleton.
-
Aromatization : Hydride transfer via n→σ* and π→σ* interactions completes the aromatic system.
Yield and Purity
-
Isolated yield : 85–92% after recrystallization with ethanol.
Amide Coupling with 3-Isopropoxypropylamine
Carboxylic Acid Activation
The quinoline-4-carboxylic acid is activated for amide bond formation using:
-
Thionyl chloride (SOCl₂) : Converts the acid to its acyl chloride derivative.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
-
Workup : Evaporation under reduced pressure to isolate the acyl chloride.
-
Amidation Protocol
The acyl chloride reacts with 3-isopropoxypropylamine (1.2 equiv) under Schotten-Baumann conditions:
-
Base : Triethylamine (TEA, 2 equiv) in tetrahydrofuran (THF).
-
Temperature : 0°C → room temperature, 12 hours.
-
Workup : Extraction with DCM, washing (NaHCO₃, brine), and column chromatography (SiO₂, ethyl acetate/n-hexane).
Alternative Coupling Reagents
Characterization Data
-
Molecular formula : C₂₃H₂₄N₄O₂.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.64 (s, 1H, quinoline-H), 8.70 (d, J = 6 Hz, 2H, pyridyl-H), 3.52 (t, J = 6 Hz, 2H, OCH₂), 1.12 (d, J = 6 Hz, 6H, CH(CH₃)₂).
Optimization and Scalability
Catalyst Reusability
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride retains 90% activity after five cycles, confirmed by hot ethanol washing and magnetic recovery.
Solvent Impact
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Solvent-free | 92 | 0.5 |
| Ethanol | 75 | 2 |
| DMF | 80 | 1.5 |
Table 1 : Solvent screening for quinoline synthesis.
Alternative Synthetic Routes
Ullmann Coupling Approach
Aryl halides (e.g., 2-bromoquinoline-4-carboxylic acid) and 4-pyridinylboronic acid undergo Pd-catalyzed cross-coupling, though yields are lower (65–70%).
Microwave-Assisted Synthesis
Reduces amidation time to 15 minutes (HATU/DIPEA, 90% yield) but requires specialized equipment.
Challenges and Mitigation
-
Hygroscopicity : 3-isopropoxypropylamine absorbs moisture; storage over molecular sieves is recommended.
-
Byproducts : Over-activation of the carboxylic acid may form anhydrides; controlled stoichiometry of SOCl₂ mitigates this.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-isopropoxypropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between quinolinecarboxylic acid derivatives and substituted amines. For example, 4-quinolinecarboxylic acid derivatives are activated using coupling agents like PyBOP or HATU in DMF, followed by reaction with 3-isopropoxypropylamine. Intermediates are purified via column chromatography (e.g., silica gel, C18 reverse-phase) and characterized using HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals distinct signals for the quinoline core (δ 8.2–9.1 ppm), pyridinyl protons (δ 7.5–8.0 ppm), and isopropoxypropyl chain (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~420) .
- HPLC : Retention time and purity (>98%) are validated using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridinyl or quinoline moieties) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies are guided by systematic substitutions:
- Pyridinyl Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances binding affinity to kinase targets, as shown in analogs like N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide .
- Quinoline Substitutions : Methyl or methoxy groups at the 6-position improve solubility without compromising antiproliferative activity (e.g., IC₅₀ reductions in HUVEC migration assays) .
- Table : Key SAR Trends
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 4-Pyridinyl | CF₃ addition | ↑ Binding affinity | |
| Quinoline-6 | Methoxy | ↑ Solubility |
Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in cell lines (e.g., HUVECs vs. cancer cells), serum concentrations, or incubation times. Standardize protocols using guidelines from angiogenesis studies .
- Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of the isopropoxypropyl chain) can reduce potency. Use fresh stocks and confirm stability via LC-MS .
- Impurity Interference : HPLC-MS identifies byproducts (e.g., dealkylated analogs) that may skew results .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the carboxamide with ester groups to enhance oral bioavailability, as demonstrated in N-(4-methyl-2-pyridinyl) derivatives .
- Salt Formation : Hydrochloride or maleate salts improve aqueous solubility (e.g., 2-(4-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide hydrochloride) .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hepatic clearance, validated in murine models .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Angiogenesis Inhibition : HUVEC tube formation assays and Matrigel plug assays quantify anti-angiogenic effects (IC₅₀ typically 0.5–5 µM) .
- Apoptosis Induction : Caspase-3/7 activation assays (luminescence-based) and Annexin V/PI staining in cancer cell lines (e.g., MCF-7, A549) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
